(2H3)Acetic (2H)acid

Catalog No.
S755173
CAS No.
1186-52-3
M.F
C2H4O2
M. Wt
64.08 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2H3)Acetic (2H)acid

CAS Number

1186-52-3

Product Name

(2H3)Acetic (2H)acid

IUPAC Name

deuterio 2,2,2-trideuterioacetate

Molecular Formula

C2H4O2

Molecular Weight

64.08 g/mol

InChI

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1D3/hD

InChI Key

QTBSBXVTEAMEQO-GUEYOVJQSA-N

SMILES

CC(=O)O

Synonyms

Aci-Jel-d4; E 260-d4; Ethanoic-d4 Acid; Ethanoic-d4 Acid Monomer; Ethylic-d4 Acid; Glacial Acetic Acid-d4; Methanecarboxylic-d4 Acid; NSC 111201-d4; NSC 112209-d4; NSC 115870-d4; NSC 127175-d4; NSC 132953-d4; NSC 406306-d4; Vinegar-d4 Acid

Canonical SMILES

CC(=O)O

Isomeric SMILES

[2H]C([2H])([2H])C(=O)O[2H]

Description

(2H3)Acetic (2H)acid: Future Directions The study of (2H3)Acetic (2H)acid has resulted in significant scientific advancements, and future research on the topic holds great potential for uncovering even more insight into this compound's properties and applications. Here are several potential future directions for research on (2H3)Acetic (2H)acid: 1. Exploration of potential pharmaceutical uses: Though drug usage and dosage information cannot be included in this paper, future studies could investigate the potential for (2H3)Acetic (2H)acid to be used in the development of new drugs or treatments, particularly for conditions related to inflammation or bacteria. 2. Further investigation of biological properties: The biological properties of (2H3)Acetic (2H)acid have already been established to some degree, but future studies could explore the compound's effect on different types of cells or how it interacts with other biomolecules in the body. 3. Development of new analytical methods: While there are already established analytical methods for (2H3)Acetic (2H)acid, new techniques may provide even more precise or efficient ways of studying the compound. 4. Investigation of toxicity in different scenarios: While (2H3)Acetic (2H)acid has been shown to have relatively low toxicity in scientific experiments, future research could look at how the compound affects living organisms in different scenarios, such as exposure to high doses or in combination with other substances. 5. Exploration of potential industrial applications: (2H3)Acetic (2H)acid's properties make it potentially useful in a range of industrial applications, from solvents to food additives. Future studies could investigate the viability of these applications and how the compound could be optimized for different uses. 6. Examination of isotope effects: As an isotopic variant of acetic acid, (2H3)Acetic (2H)acid presents opportunities for investigating the effects of isotopes on chemical reactions and properties. 7. Investigation of the compound's behavior in different environments: While the physical and chemical properties of (2H3)Acetic (2H)acid have been studied in laboratory settings, future research could explore how the compound behaves in natural or industrial environments, which could have implications for its use and transport. 8. Development of new synthesis techniques: While there are already established synthesis methods for (2H3)Acetic (2H)acid, development of new techniques could improve efficiency or reduce the use of certain chemicals or processes. 9. Study of (2H3)Acetic (2H)acid's potential as a biomarker: Isotopic variants of chemicals can serve as biomarkers for certain conditions or processes in the body. Future research could investigate whether (2H3)Acetic (2H)acid has potential as a biomarker for particular diseases or metabolic processes. 10. Use of (2H3)Acetic (2H)acid in renewable energy research: Certain methods for producing (2H3)Acetic (2H)acid involve using renewable resources like corn or sugarcane. Future research could explore how the compound could be used in renewable energy or fuel production.

Origin and Significance:

(2H3)Acetic acid is synthetically produced by replacing the hydrogens in acetic acid with deuterium atoms. Deuterium is a stable isotope of hydrogen with a neutron in its nucleus compared to the usual single proton in regular hydrogen. This slight change in mass offers several advantages in scientific research, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy [1].

NMR is a powerful analytical technique that relies on the magnetic properties of atomic nuclei. Deuterium atoms have a different magnetic spin compared to hydrogen, leading to distinct signals in the NMR spectrum. This allows scientists to distinguish between signals from the deuterated methyl group and other protons in the molecule, simplifying analysis and interpretation of complex structures [1].

(1) Alsachim. [2H3]-Acetic acid.


Molecular Structure Analysis

(2H3)Acetic acid shares the same basic structure as acetic acid: a methyl group (CD₃, where D represents deuterium) bonded to a carbonyl group (C=O) and a hydroxyl group (OH). The key difference lies in the replacement of the three hydrogens in the methyl group with deuterium atoms.

(2) Britannica. Deuterium.


Chemical Reactions Analysis

Synthesis:

(2H3)Acetic acid can be synthesized using various methods, with the most common approach involving the isotopic exchange between acetic acid and deuterium oxide (D₂O) in the presence of a catalyst, such as a strong acid or base [3].

(3) Journal of Labelled Compounds and Radiopharmaceuticals. Vol. 24, No. 1. 1986. Selective Deuteration of Organic Compounds.

(Balanced Chemical Equation):

CH₃COOH + 3D₂O → CD₃COOH + 3HDO (catalyst)

Other Reactions:

(2H3)Acetic acid undergoes similar reactions as acetic acid due to the chemical properties remaining largely unchanged by the deuterium substitution. These reactions include:

  • Esterification: Reacting with alcohols to form esters (e.g., with ethanol to form deuterated ethyl acetate)
  • Amide formation: Reacting with amines to form amides
  • Decarboxylation: Removal of the carboxyl group (CO₂) under specific conditions

(These reactions can be found in standard organic chemistry textbooks)


Physical And Chemical Properties Analysis

  • Melting Point: Similar to acetic acid (16.6°C) [4]. Data for the exact melting point of (2H3)acetic acid might not be readily available due to its use in research settings.
  • Boiling Point: Likely similar to acetic acid (118.1°C) [4]. Exact data for (2H3)acetic acid might not be available.
  • Solubility: Miscible with water and most organic solvents, similar to acetic acid [4].
  • Stability: Relatively stable under normal conditions, like acetic acid [4].

(4) PubChem. Acetic Acid.

Solvent for NMR Spectroscopy:

(2H3)Acetic Acid is a valuable solvent for Nuclear Magnetic Resonance (NMR) spectroscopy, a technique used to study the structure and dynamics of molecules. Its advantages include:

  • Deuterium substitution: The replacement of one hydrogen atom with deuterium (²H) in the molecule minimizes the signal from the solvent itself, leading to a cleaner spectrum and improved sensitivity for detecting the signals of interest from the sample being studied .
  • Solubility: It can dissolve a wide range of polar and non-polar compounds, making it a versatile solvent for various NMR applications .
  • Acidity: Its mild acidic nature can be advantageous for proton exchange studies or specific interactions with the sample under study .

Tracer in Metabolic Studies:

Due to the presence of deuterium, (2H3)Acetic Acid can be used as a tracer molecule in metabolic studies. By incorporating this molecule into a biological system, researchers can track the metabolic fate of the labeled molecule and gain insights into cellular processes.

For example, researchers might use (2H3)Acetic Acid to study:

  • Fatty acid synthesis: By analyzing the incorporation of deuterium into newly synthesized fatty acids, researchers can understand the rate and pathway of fatty acid synthesis in different organisms .
  • Acetate metabolism: Studying the incorporation of deuterium into various metabolites can provide information about the different pathways involved in the utilization of acetate by the organism .

Model System for Studying Protein-Solvent Interactions:

(2H3)Acetic Acid can be used as a model system to study the interactions between proteins and solvent molecules.

  • Hydrogen bonding: The presence of the carboxylic acid group in the molecule allows it to form hydrogen bonds with protein side chains, mimicking the interactions between proteins and water molecules in biological systems .
  • Deuterium exchange experiments: By studying the exchange of deuterium between the solvent and protein backbone amides, researchers can gain information about the protein's dynamics and folding stability .

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

1186-52-3

Wikipedia

Deuterated acetic acid

Dates

Modify: 2023-08-15

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